ALDH1A1 Inhibitory Potency and Isoform Selectivity: 35-Fold ALDH1A1-over-ALDH2 and 267-Fold over ALDH3A1
In a standardized spectrophotometric assay using propionaldehyde as substrate with 2-minute enzyme-inhibitor preincubation, 1-benzyl-5-chloro-2,3-dihydro-1H-indole-2,3-dione (compound 4 in the primary reference) exhibited an IC50 of 60 nM against human ALDH1A1, compared to 2,100 nM against ALDH2 and 16,000 nM against ALDH3A1 [1][2]. This represents a 35-fold selectivity window for ALDH1A1 over ALDH2 and a 267-fold window over ALDH3A1. The comparator 1-benzylisatin (compound 3, lacking the 5-chloro substituent) showed the highest ALDH1A1 selectivity in the series but with substantially weaker absolute ALDH2 inhibition, whereas 1-(2-phenylethyl)-1H-indole-2,3-dione (compound 6) and its 5-chloro analog (compound 7) shifted potency in favor of ALDH2 [1]. The 60 nM IC50 at ALDH1A1 places compound 4 among the more potent ALDH1A1 inhibitors in the indole-2,3-dione series, while maintaining residual ALDH2 activity that can be exploited in dual-target experimental designs [1].
| Evidence Dimension | ALDH isoenzyme inhibition IC50 (nM) |
|---|---|
| Target Compound Data | ALDH1A1 IC50 = 60 nM; ALDH2 IC50 = 2,100 nM; ALDH3A1 IC50 = 16,000 nM |
| Comparator Or Baseline | 1-Benzylisatin (compound 3): ALDH2 IC50 = 82,000 nM; 1-(2-phenylethyl)-1H-indole-2,3-dione (compound 6): ALDH2 IC50 = 5,400 nM; 5-chloro-1-(2-phenylethyl)-1H-indole-2,3-dione (compound 7): ALDH2 IC50 = 760 nM |
| Quantified Difference | ALDH1A1/ALDH2 selectivity ratio = 35; ALDH1A1/ALDH3A1 selectivity ratio = 267; ALDH2 potency 39-fold greater than 1-benzylisatin (2,100 nM vs 82,000 nM) |
| Conditions | Recombinant human ALDH1A1, ALDH2, ALDH3A1; propionaldehyde substrate; 2-min preincubation; NAD(P)+-dependent oxidation spectrophotometric assay (J. Med. Chem. 2014, 57, 714–722) |
Why This Matters
The 60 nM ALDH1A1 IC50 with 267-fold selectivity over ALDH3A1 makes this compound the appropriate choice for experiments requiring potent ALDH1A1 inhibition with minimal ALDH3A1 off-target activity, a profile not achievable with des-chloro or alternative N1-substituted analogs.
- [1] Kimble-Hill, A. C.; Parajuli, B.; Chen, C.-H.; Mochly-Rosen, D.; Hurley, T. D. Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. J. Med. Chem. 2014, 57 (16), 714–722. DOI: 10.1021/jm401377v. View Source
- [2] BindingDB entry BDBM50133625: 1-Benzyl-5-chloro-1H-indole-2,3-dione (CHEMBL336693). ALDH1A1 IC50 = 60 nM; ALDH2 IC50 = 2,100 nM; ALDH3A1 IC50 = 16,000 nM. Accessed via BindingDB.org. View Source
